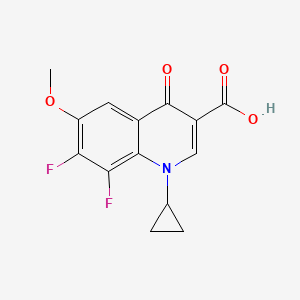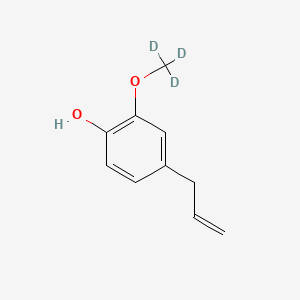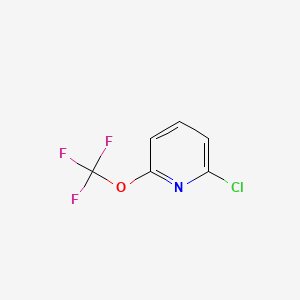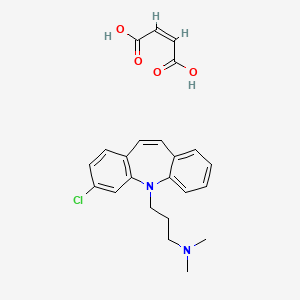
1-Cyclopropyl-7,8-difluoro-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Cyclopropyl-7,8-difluoro-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is a synthetic organic compound with the molecular formula C14H11F2NO4. It is known for its applications in medicinal chemistry, particularly as an intermediate in the synthesis of various pharmaceutical agents. The compound is characterized by its cyclopropyl group, difluoro substitutions, and methoxy group, which contribute to its unique chemical properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclopropyl-7,8-difluoro-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the corresponding ester, 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid ethyl ester.
Hydrolysis: The ester undergoes hydrolysis under acidic or basic conditions to yield the carboxylic acid.
Protection and Deprotection: During the synthesis, protecting groups such as dimethyl sulfate may be used to protect the phenolic hydroxyl and carboxyl groups. .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. The process involves stringent control of reaction parameters such as temperature, pressure, and pH to achieve consistent quality .
化学反応の分析
Types of Reactions
1-Cyclopropyl-7,8-difluoro-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the difluoro groups.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of substituted quinolines .
科学的研究の応用
1-Cyclopropyl-7,8-difluoro-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It serves as an intermediate in the synthesis of antibacterial agents, particularly fluoroquinolones, which are used to treat a variety of bacterial infections.
Biological Studies: The compound is used in studies to understand the mechanism of action of quinolone antibiotics and their interactions with bacterial enzymes.
Chemical Synthesis: It is employed as a building block in the synthesis of more complex organic molecules, facilitating the development of new pharmaceuticals.
Industrial Applications: The compound is used in the production of various chemical intermediates and active pharmaceutical ingredients.
作用機序
The mechanism of action of 1-Cyclopropyl-7,8-difluoro-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid involves its interaction with bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial DNA replication and transcription. The compound inhibits these enzymes, leading to the disruption of DNA processes and ultimately causing bacterial cell death . The molecular targets include the DNA-enzyme complexes, and the pathways involved are critical for bacterial survival .
類似化合物との比較
Similar Compounds
Ciprofloxacin: Another fluoroquinolone antibiotic with a similar mechanism of action but different substituents.
Moxifloxacin: A fluoroquinolone with enhanced activity against Gram-positive bacteria.
Gatifloxacin: Known for its broad-spectrum antibacterial activity.
Uniqueness
1-Cyclopropyl-7,8-difluoro-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is unique due to its specific substituents, which confer distinct chemical properties and biological activity. The presence of the cyclopropyl group and difluoro substitutions enhances its stability and potency compared to other quinolones .
特性
IUPAC Name |
1-cyclopropyl-7,8-difluoro-6-methoxy-4-oxoquinoline-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F2NO4/c1-21-9-4-7-12(11(16)10(9)15)17(6-2-3-6)5-8(13(7)18)14(19)20/h4-6H,2-3H2,1H3,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVVBVJKFMUEFMJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C2C(=C1)C(=O)C(=CN2C3CC3)C(=O)O)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F2NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![(4R,5R,8R,9S,10S,11R,12S)-11-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-5-ethyl-9-hydroxy-2,4,8,10,12,14-hexamethyl-6,15,16-trioxatricyclo[10.2.1.11,4]hexadec-2-en-7-one](/img/structure/B568777.png)

